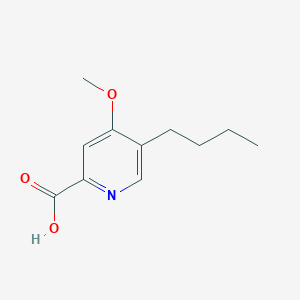
5-Butyl-4-methoxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a butyl group at the 5th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-methoxypyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 4-methoxypyridine-2-carboxylic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-4-methoxypyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Butyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them valuable in catalysis and material science. Additionally, the compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-pyridine-2-carboxylic acid: Lacks the butyl group at the 5th position.
5-Bromo-6-methoxypyridine-2-carboxylic acid: Contains a bromine atom instead of a butyl group.
2-Methoxy-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
5-Butyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5th position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other pyridinecarboxylic acid derivatives and can lead to different biological and industrial applications.
Properties
CAS No. |
83889-26-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-butyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-4-5-8-7-12-9(11(13)14)6-10(8)15-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
QEEGJLSZBDISLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















